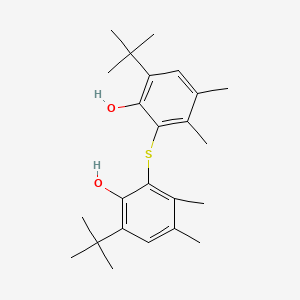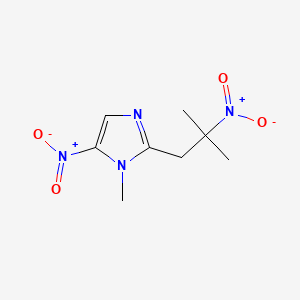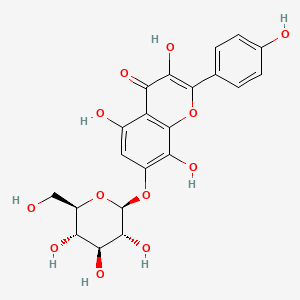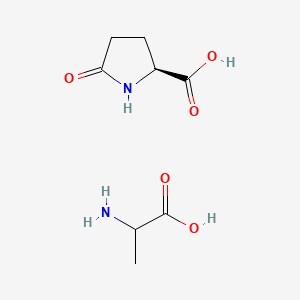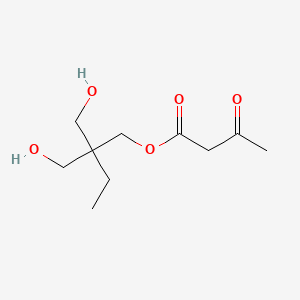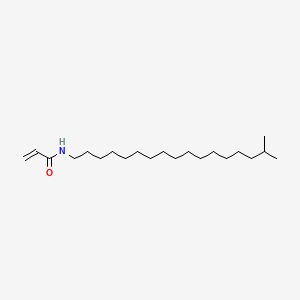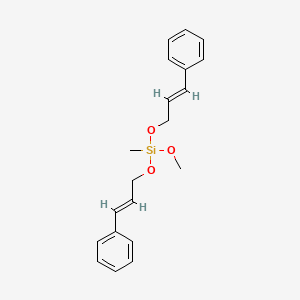
Methoxymethylbis((3-phenylallyl)oxy)silane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methoxymethylbis((3-phenylallyl)oxy)silane is an organosilicon compound with the molecular formula C20H24O3Si. This compound is characterized by the presence of a silicon atom bonded to two 3-phenylallyloxy groups and one methoxymethyl group. It is used in various chemical applications due to its unique structural properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Methoxymethylbis((3-phenylallyl)oxy)silane can be synthesized through the reaction of methoxymethylsilane with 3-phenylallyl alcohol in the presence of a suitable catalyst. The reaction typically occurs under mild conditions, with the temperature maintained around 60-80°C. The reaction can be represented as follows:
Methoxymethylsilane+2(3-phenylallyl alcohol)→this compound+2H2O
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale reactors where the reactants are mixed and heated under controlled conditions. The process is optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and advanced purification techniques such as distillation and crystallization are common in industrial production.
Analyse Des Réactions Chimiques
Types of Reactions
Methoxymethylbis((3-phenylallyl)oxy)silane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form silanols and siloxanes.
Reduction: Reduction reactions can convert the compound into simpler silanes.
Substitution: The methoxymethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Substitution reactions often require the presence of a catalyst such as palladium on carbon (Pd/C).
Major Products Formed
Oxidation: Silanols and siloxanes.
Reduction: Simpler silanes.
Substitution: Various substituted silanes depending on the substituent introduced.
Applications De Recherche Scientifique
Methoxymethylbis((3-phenylallyl)oxy)silane has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organosilicon compounds.
Biology: Investigated for its potential use in drug delivery systems due to its ability to form stable complexes with biological molecules.
Medicine: Explored for its potential in developing new therapeutic agents.
Industry: Utilized in the production of advanced materials such as silicone resins and coatings.
Mécanisme D'action
The mechanism of action of Methoxymethylbis((3-phenylallyl)oxy)silane involves its interaction with various molecular targets. The compound can form stable complexes with proteins and other biomolecules, influencing their function. The pathways involved include:
Binding to active sites of enzymes: Modulating their activity.
Interaction with cell membranes: Affecting membrane permeability and signaling pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Methoxymethylbis((3-phenylpropyl)oxy)silane
- Methoxymethylbis((3-phenylbutyl)oxy)silane
Uniqueness
Methoxymethylbis((3-phenylallyl)oxy)silane is unique due to the presence of the 3-phenylallyl groups, which confer specific chemical and physical properties. These properties make it particularly useful in applications requiring high stability and reactivity.
Propriétés
Numéro CAS |
83817-68-9 |
|---|---|
Formule moléculaire |
C20H24O3Si |
Poids moléculaire |
340.5 g/mol |
Nom IUPAC |
methoxy-methyl-bis[(E)-3-phenylprop-2-enoxy]silane |
InChI |
InChI=1S/C20H24O3Si/c1-21-24(2,22-17-9-15-19-11-5-3-6-12-19)23-18-10-16-20-13-7-4-8-14-20/h3-16H,17-18H2,1-2H3/b15-9+,16-10+ |
Clé InChI |
ANOHFYJQHONARI-KAVGSWPWSA-N |
SMILES isomérique |
CO[Si](OC/C=C/C1=CC=CC=C1)(OC/C=C/C2=CC=CC=C2)C |
SMILES canonique |
CO[Si](C)(OCC=CC1=CC=CC=C1)OCC=CC2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


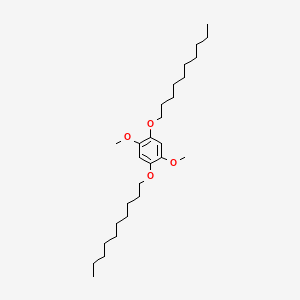



![N-[(1-Methylpropoxy)methyl]acrylamide](/img/structure/B12658031.png)
